(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2097950-98-4
VCID: VC3149081
InChI: InChI=1S/C11H15N3O/c15-8-10-6-11-13(4-5-14(11)12-10)7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2
SMILES: C1CC(C1)CN2C=CN3C2=CC(=N3)CO
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

CAS No.: 2097950-98-4

Cat. No.: VC3149081

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol - 2097950-98-4

Specification

CAS No. 2097950-98-4
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name [1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol
Standard InChI InChI=1S/C11H15N3O/c15-8-10-6-11-13(4-5-14(11)12-10)7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2
Standard InChI Key SYSQXVZQNXJPOD-UHFFFAOYSA-N
SMILES C1CC(C1)CN2C=CN3C2=CC(=N3)CO
Canonical SMILES C1CC(C1)CN2C=CN3C2=CC(=N3)CO

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular structure of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can be analyzed in terms of its constituent parts:

  • The imidazo[1,2-b]pyrazole core provides a planar aromatic system with specific electronic distribution

  • The cyclobutylmethyl substituent at N1 introduces conformational flexibility through the methylene linker while contributing hydrophobic character

  • The hydroxymethyl group at position 6 serves as both a hydrogen bond donor and acceptor, enhancing potential interactions with biological targets

This structure bears similarities to compounds like (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol and (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol , though with the distinct difference of having a cyclobutylmethyl group instead of a cyclopentyl substituent at the N1 position.

Physicochemical Properties

Based on structural analysis and comparison with analogous compounds, the following physicochemical properties can be anticipated for (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol:

Table 1: Predicted Physicochemical Properties of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

PropertyPredicted ValueBasis of Prediction
Molecular Weight219.27 g/molCalculated from molecular formula C12H17N3O
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis
Hydrogen Bond Acceptors4 (three nitrogen atoms and one oxygen atom)Structural analysis
Rotatable Bonds4Structural analysis
Physical StateCrystalline solid at ambient temperatureComparison with similar heterocyclic alcohols
SolubilityLikely soluble in organic solvents (methanol, ethanol, DCM, DMSO) with limited water solubilityBased on functional group analysis

These properties position the compound within parameters typically associated with drug-like molecules, suggesting potential relevance for pharmaceutical applications.

Chemical Reactivity

The reactivity profile of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol would be determined by its functional groups:

  • The hydroxymethyl group represents a key reactive site, capable of undergoing various transformations. In analogous compounds, hydroxymethyl groups have been converted to reactive chloromethyl derivatives using thionyl chloride, as demonstrated in the synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride from (1-Methyl-1H-imidazol-2-yl)methanol .

  • The imidazo[1,2-b]pyrazole core possesses aromatic character, potentially participating in electrophilic aromatic substitution reactions, though with regioselectivity influenced by the electronic distribution within the bicyclic system.

  • The cyclobutyl ring may exhibit reactivity associated with ring strain, potentially undergoing ring-opening reactions under certain conditions.

Synthesis and Preparation

Key Reaction Conditions

For functional group transformations relevant to the synthesis of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, the following reaction conditions might be considered:

Table 2: Potential Reaction Conditions for Key Transformations

TransformationReagentsConditionsExpected YieldReference
Hydroxymethyl to chloromethylThionyl chloride0°C initially, then reflux for 15-30 min88-95%Based on reactions of (1-Methyl-1H-imidazol-2-yl)methanol
N-alkylationCyclobutylmethyl halide, baseVarious temperatures and solventsVariableGeneral heterocyclic chemistry principles
Ester reduction to hydroxymethylLiAlH4 or NaBH40°C to room temperatureVariableGeneral organic chemistry principles

The conversion of hydroxymethyl to chloromethyl derivatives has been well-documented for related imidazole compounds. For instance, the treatment of 1-Methyl-2-hydroxymethyl imidazole with thionyl chloride under reflux conditions yielded 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in yields ranging from 78% to 95%, depending on specific reaction parameters .

Purification Methods

The purification of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol and related intermediates might employ standard techniques used for similar heterocyclic compounds. Based on purification methods documented for analogous compounds, the following approaches could be considered:

  • Recrystallization from appropriate solvents (e.g., ethanol), as demonstrated in the purification of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride .

  • Column chromatography using silica gel with appropriate solvent systems, potentially including ethyl acetate/hexanes or dichloromethane/methanol gradients.

  • Preparative HPLC for final purification and isolation of the target compound.

  • Acid-base extraction strategies to separate basic heterocyclic compounds from neutral or acidic impurities.

Analytical Characterization

Spectroscopic Profile

The spectroscopic characteristics of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can be predicted based on its structural features and comparison with related compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In proton NMR (1H NMR), characteristic signals would be expected for:

  • Aromatic protons of the imidazo[1,2-b]pyrazole ring system (approximately 7.0-8.0 ppm)

  • Hydroxymethyl group (CH2 signal around 4.5-5.0 ppm, OH signal potentially as a broad peak around 2.0-4.0 ppm)

  • N-CH2 protons connecting to the cyclobutyl ring (approximately 4.0-4.5 ppm)

  • Cyclobutyl ring protons (complex multiplets in the 1.8-2.5 ppm region)

For comparison, the 1H NMR of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride shows characteristic signals at δ 7.79 (s, 1H), 7.70 (s, 1H), 5.20 (s, 2H), and 3.86 ppm (s, 3H) .

Mass Spectrometry

The expected molecular ion peak [M+H]+ would appear at m/z 220.14, corresponding to the molecular formula C12H17N3O.

Chromatographic Behavior

The chromatographic properties of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol would be influenced by both its heterocyclic core and functional groups:

  • HPLC analysis would likely employ reverse-phase C18 columns with mobile phases consisting of acetonitrile/water or methanol/water gradients.

  • TLC analysis might utilize silica gel plates with solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol in appropriate ratios.

  • The retention behavior would reflect the balance between hydrophilic (hydroxymethyl) and hydrophobic (cyclobutylmethyl) moieties within the molecule.

Comparative Analysis

Structural Comparisons with Related Compounds

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can be structurally compared with related compounds to better understand its unique features:

Table 3: Comparative Structural Analysis

CompoundMolecular WeightN1 SubstituentPosition of HydroxymethylDistinctive Features
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol219.27 g/molCyclobutylmethyl6-positionMethylene spacer between N1 and cyclobutyl ring
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol 205.26 g/molCyclopentyl6-positionDirect attachment of cyclopentyl to N1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 205.26 g/molCyclopentyl7-positionPositional isomer with hydroxymethyl at C7

These structural differences would influence:

  • Conformational flexibility (cyclobutylmethyl provides more rotational freedom than cyclopentyl)

  • Spatial arrangement of the lipophilic moiety relative to the heterocyclic core

  • Electronic distribution within the heterocyclic system

Synthetic Methodology Comparisons

The synthesis of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol would likely share methodological approaches with related compounds, though with specific modifications:

  • For hydroxymethyl functionalization, strategies similar to those employed for (1-Methyl-1H-imidazol-2-yl)methanol could be adapted. The conversion to chloromethyl derivatives using thionyl chloride has been well-documented, with yields ranging from 78% to 95% under various reaction conditions .

  • N-alkylation would require specific conditions for the cyclobutylmethyl moiety, potentially differing from those used for direct cyclopentyl attachment in the related compounds.

Differences in reactivity between the target compound and its structural analogs would need to be considered in optimizing synthetic procedures and reaction conditions.

Future Research Directions

Synthesis and Characterization Priorities

Future research on (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol should prioritize:

  • Development and optimization of synthetic routes specifically tailored to this compound

  • Complete spectroscopic characterization, including NMR, MS, IR, and X-ray crystallography when possible

  • Evaluation of chemical reactivity and stability under various conditions

  • Investigation of alternative synthetic pathways to improve yield and purity

Biological Evaluation Strategies

To establish the biological profile of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, the following approaches would be valuable:

  • Screening against enzyme panels, particularly those where related heterocycles have shown activity (e.g., MALT1)

  • Structure-activity relationship studies to elucidate the impact of the cyclobutylmethyl group compared to other N1 substituents

  • Investigation of the hydroxymethyl group as a handle for derivatization to enhance potency or improve pharmacokinetic properties

  • Computational studies to predict binding modes and interactions with potential biological targets

The development of this compound represents an opportunity to expand the repertoire of biologically active imidazo[1,2-b]pyrazole derivatives and potentially identify novel therapeutic agents.

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